molecular formula C7H11NO3 B2748684 4-Methyl-6-oxopiperidine-3-carboxylic acid CAS No. 1537833-71-8

4-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No. B2748684
M. Wt: 157.169
InChI Key: SFRKUCVVHWIVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1537833-71-8 . It has a molecular weight of 157.17 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-6-oxopiperidine-3-carboxylic acid . Its InChI code is 1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) .


Physical And Chemical Properties Analysis

4-Methyl-6-oxopiperidine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 157.17 .

Scientific Research Applications

Assay in Fermentation Processes

One of the applications involves the assay of 6-oxopiperidine-2-carboxylic acid (a structurally related compound) in fermentations of Penicillium chrysogenum PQ-96, which plays a role in penicillin G biosynthesis. The accumulation of this compound during fermentation processes indicates its potential as a biochemical marker or as a substrate in biosynthetic pathways (Kurz↦kowski et al., 1990).

Reversion of l-Lysine Inhibition of Penicillin G Biosynthesis

Another study highlighted the role of 6-oxopiperidine-2-carboxylic acid in reversing the l-lysine inhibition of penicillin G production by Penicillium chrysogenum PQ-96. This finding suggests its use in optimizing antibiotic production, demonstrating the compound's relevance in industrial microbiology and pharmaceutical manufacturing (Kurz↦kowski et al., 1990).

Material Science and Biochemistry Applications

In the field of material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has been identified as an effective β-turn and 310/α-helix inducer in peptides. This compound also serves as an electron spin resonance probe and fluorescence quencher, highlighting its utility in studying peptide structures and dynamics (Toniolo et al., 1998).

Synthesis of Biologically Active Compounds

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds with a chiral 3-benzylpiperidine backbone, demonstrates the compound's application in synthesizing biologically active molecules. This process, which utilizes phase-transfer catalysts, underscores the significance of 4-Methyl-6-oxopiperidine-3-carboxylic acid derivatives in medicinal chemistry (Wang et al., 2018).

Reactive Intermediates in Peptide Synthesis

Furthermore, the study of reactive intermediates in peptide synthesis, particularly those derived from urethane-protected amino acids, showcases the role of 4-Methyl-6-oxopiperidine-3-carboxylic acid derivatives in understanding and optimizing peptide assembly processes. This research provides insights into the mechanisms of peptide bond formation and stabilization, crucial for developing synthetic peptides and proteins (Crisma et al., 1997).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-methyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKUCVVHWIVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-oxopiperidine-3-carboxylic acid

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